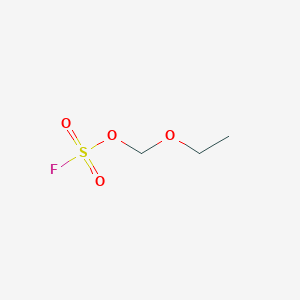![molecular formula C12H19BrO2 B14306605 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane CAS No. 114952-77-1](/img/structure/B14306605.png)
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is a chemical compound that belongs to the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and an oxane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7-bromohept-2-yne with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the oxane and facilitate the nucleophilic substitution reaction with the bromoalkyne. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, amines, thiols, inert atmosphere.
Oxidation: Potassium permanganate, ozone, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Applications De Recherche Scientifique
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive alkyne and bromine groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane ring provides additional stability and reactivity, allowing the compound to participate in a variety of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromohept-1-yne: A simpler alkyne with a bromine atom but without the oxane ring.
2-(2-Methylbut-3-yn-2-yloxy)oxane: Another alkyne-oxane compound with a different substituent on the alkyne group.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: A similar compound with a double bond instead of a triple bond.
Uniqueness
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is unique due to its combination of a bromine-substituted alkyne and an oxane ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
114952-77-1 |
|---|---|
Formule moléculaire |
C12H19BrO2 |
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
2-(7-bromohept-2-ynoxy)oxane |
InChI |
InChI=1S/C12H19BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-2,4-5,7-11H2 |
Clé InChI |
NXDSXRANEQGEJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)

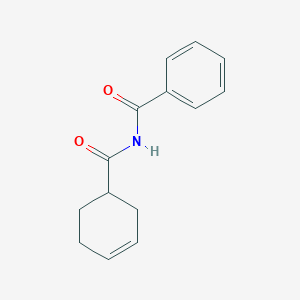
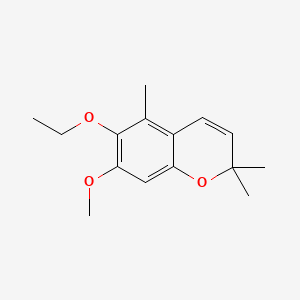
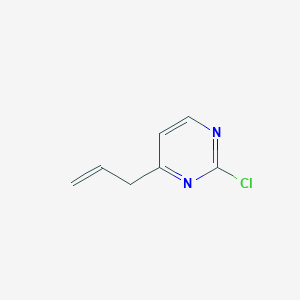
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
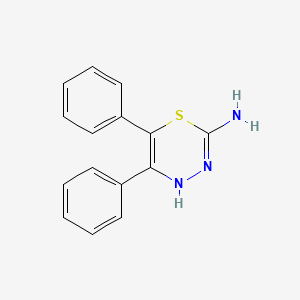
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
